molecular formula C12H16N2O5S B3916175 N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine

N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine

Cat. No.: B3916175
M. Wt: 300.33 g/mol
InChI Key: NWCKNNMVGYSWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine, also known as AMS or AMSA, is a chemical compound that has gained attention in the field of biochemistry and biotechnology due to its potential applications in scientific research.

Mechanism of Action

N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine functions as an inhibitor of cysteine proteases by covalently binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. The specificity of this compound for cysteine proteases is due to its ability to react with the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being targeted. Inhibition of cysteine proteases can lead to a decrease in protein degradation and antigen processing, as well as alterations in cell signaling pathways and apoptosis. Studies have also suggested that this compound may have anti-inflammatory effects by inhibiting the activity of certain proteases involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine in lab experiments is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes without affecting other proteins or enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, the covalent binding of this compound to the active site of the enzyme can make it difficult to remove the inhibitor and reactivate the enzyme.

Future Directions

For the use of N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine in scientific research include exploring its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to understand the specific mechanisms of action of this compound and its effects on different enzymes and proteins. Other potential applications of this compound include its use as a tool for drug discovery and development, as well as its use in biotechnology applications such as protein engineering and biocatalysis.

Scientific Research Applications

N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine has been used in scientific research as a tool to study the function of proteins and enzymes. It is commonly used as an inhibitor of cysteine proteases, which are enzymes that play a role in a variety of biological processes such as protein degradation, antigen processing, and apoptosis. This compound has also been used to study the structure and function of proteases and other enzymes, as well as to investigate the role of cysteine proteases in disease states such as cancer and neurodegenerative disorders.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-8(15)13-9-4-6-10(7-5-9)20(18,19)14-12(2,3)11(16)17/h4-7,14H,1-3H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCKNNMVGYSWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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